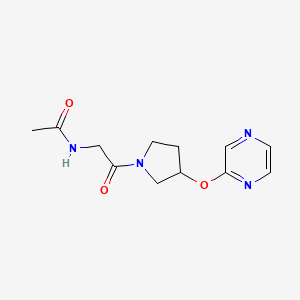

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and an acetamide group

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)15-7-12(18)16-5-2-10(8-16)19-11-6-13-3-4-14-11/h3-4,6,10H,2,5,7-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJGEWLNUJCYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. One common route involves the reaction of a pyrazine derivative with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrrolopyrazine derivatives: These compounds share a similar structure and exhibit various biological activities, such as antimicrobial and antiviral properties.

Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.

Uniqueness

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic compound recognized for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of pyrrolidine carboxamides. It has been developed by Otsuka Pharmaceutical Co., Ltd. and is currently undergoing preclinical trials for its anticancer properties. The compound acts primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4), both essential in tumor growth and metastasis .

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cancer progression:

- PI3K Pathway : PI3K plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and improved sensitivity to chemotherapy.

- BRD4 Pathway : BRD4 is involved in regulating gene expression related to cancer cell survival and proliferation. By inhibiting BRD4, the compound can disrupt these processes, leading to potential antitumor effects .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

- In Vitro Studies : The compound has demonstrated significant inhibition of cancer cell lines through its action on the PI3K and BRD4 pathways. For example, studies have shown that it effectively reduces cell viability and induces apoptosis in various tumor types .

- Case Studies : Preclinical models have indicated that treatment with this compound leads to a marked decrease in tumor size compared to control groups, suggesting its potential efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(pyridin-2-yl)pyrimidine derivatives | Contains pyridine and pyrimidine rings | Antifibrotic activities |

| Pyridazinone derivatives | Contains pyridazine ring | Antimicrobial and antitumor properties |

| N-methyl-N-(2-oxo...) | Methylated derivative with similar core | Potential anticancer activity |

This table illustrates that while other compounds exhibit various biological activities, this compound's unique inhibition of both PI3K and BRD4 pathways makes it particularly noteworthy for cancer therapy .

Future Directions

Further investigations are necessary to elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its interaction with target proteins will be crucial for optimizing its therapeutic potential.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Condensation of pyrazine derivatives with pyrrolidine precursors under alkaline conditions to form the pyrazin-2-yloxy-pyrrolidine intermediate .

- Step 2: Reaction with 2-chloroacetamide or analogous reagents to introduce the acetamide group via nucleophilic substitution .

- Critical Conditions:

- Temperature control (e.g., 60–80°C for cyclization steps) .

- Use of polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance reactivity .

- Catalysts like Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation .

Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with pyrrolidine ring protons appearing at δ 3.1–3.5 ppm and pyrazine protons at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 307.13) .

- Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (~1640 cm⁻¹) .

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to reduce byproduct formation?

Methodological Answer:

- Solvent Optimization: Replace volatile solvents (e.g., THF) with dimethylacetamide (DMAc) to stabilize intermediates and reduce side reactions .

- Catalyst Screening: Test Pd/C or CuI for coupling steps to improve regioselectivity .

- pH Control: Maintain pH 7–8 during amide bond formation to prevent hydrolysis .

- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: How to resolve contradictions in reported biological activities of analogous acetamides?

Methodological Answer:

- Assay Standardization: Compare IC₅₀ values under uniform conditions (e.g., cell line, incubation time) .

- Structural Analog Analysis: Use SAR studies to identify substituents (e.g., pyrazine vs. pyrimidine) influencing target affinity .

- Off-Target Profiling: Employ kinome-wide screening to differentiate primary targets from secondary interactions .

- Meta-Analysis: Cross-reference data from public databases (e.g., ChEMBL) to identify outliers .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or PI3K) based on pyrazine’s electron-deficient ring .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) for target proteins .

- Knockout Studies: CRISPR-Cas9 gene editing to validate target necessity in cellular assays .

- Metabolomics: LC-MS profiling to track downstream metabolic changes post-treatment .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- MD Simulations: Simulate blood-brain barrier penetration using CHARMM force fields .

- ADMET Prediction: Tools like SwissADME estimate logP (~1.8) and CYP450 inhibition risks .

- QSAR Models: Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability .

- In Silico Toxicity: Use ProTox-II to assess hepatotoxicity and mutagenicity .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- GHS Compliance: Classified as H302 (harmful if swallowed) and H319 (eye irritation); use PPE (gloves, goggles) .

- Ventilation: Conduct reactions in fume hoods to avoid aerosol inhalation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in desiccators at 4°C to prevent hygroscopic degradation .

Data Contradiction Analysis Example

Issue: Variability in reported IC₅₀ values for kinase inhibition.

Resolution Strategies:

Validate assay protocols (e.g., ATP concentration, pre-incubation time) .

Compare compound stability under assay conditions (e.g., DMSO vs. aqueous buffer) .

Replicate studies with orthogonal methods (e.g., radioactive vs. fluorescence-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.